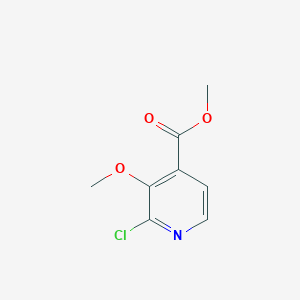

Methyl 2-chloro-3-methoxyisonicotinate

Description

Historical Trajectory and Contemporary Relevance of Substituted Pyridine (B92270) Carboxylates in Chemical Research

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. Historically, these compounds were recognized for their presence in natural products, including essential vitamins like niacin (nicotinic acid) and coenzymes. nih.gov The pyridine scaffold's poor basicity often improves water solubility in larger molecules, a valuable trait in pharmaceutical development. nih.gov

In contemporary research, the pyridine nucleus is one of the most widely used scaffolds in drug design and synthesis. nih.gov Its unique heteroaromatic nature allows for easy conversion into a variety of functional derivatives, making it a versatile pharmacophore. nih.gov Substituted pyridine carboxylates are crucial intermediates in the synthesis of complex molecules. They are known to be key components in the development of therapeutic agents, owing to their ability to interact with biological targets. For instance, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.gov More recently, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, another significant target in oncology. nih.gov

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom, which makes the ring electron-deficient. This generally makes it more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, than electrophilic substitution. nih.gov This predictable reactivity is a key reason for their widespread use in organic synthesis.

Strategic Research Impetus for In-depth Investigation of Methyl 2-chloro-3-methoxyisonicotinate

The specific structure of this compound offers a compelling case for targeted research. The molecule contains several reactive sites that can be selectively manipulated, making it a valuable building block for more complex chemical entities.

The 2-chloro Substituent: The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

The 3-methoxy Substituent: The methoxy (B1213986) group at the 3-position is an electron-donating group that can influence the regioselectivity and rate of reactions on the pyridine ring. Its presence can direct further substitutions and modify the electronic environment of the molecule.

The 4-methyl ester (isonicotinate) Group: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions. It also serves to activate the 2-position towards nucleophilic attack.

The combination of these functional groups in a single, relatively simple molecule provides a strategic platform for the efficient synthesis of highly functionalized pyridine derivatives. These derivatives are candidates for screening in drug discovery programs, particularly for targets where a substituted pyridine core has already shown promise, such as in kinase inhibitors or other enzyme-targeted therapies.

Delineation of Scholarly Objectives and Research Trajectories Pertaining to this compound

Given its versatile structure, future research involving this compound would likely focus on its application as a synthetic intermediate. Key research trajectories could include:

Exploration of Nucleophilic Aromatic Substitution: A primary objective would be to systematically react the compound with diverse libraries of nucleophiles. This would generate novel classes of 2-substituted-3-methoxyisonicotinates, which could be evaluated for biological activity.

Metal-Catalyzed Cross-Coupling Reactions: The 2-chloro position is also amenable to various palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to complex bi-aryl structures or other elaborate molecular architectures.

Modification of the Ester Group: Research could focus on the saponification of the methyl ester to isonicotinic acid, followed by the synthesis of amide libraries. Amide derivatives are frequently key to biological activity, as seen in recently developed SHP2 inhibitors. nih.gov

Investigation of the Methoxy Group's Role: Studies could be designed to cleave the methoxy group to reveal a 3-hydroxy pyridine. This hydroxyl group could then be used as a handle for further functionalization, introducing another point of diversity for structure-activity relationship (SAR) studies.

The overarching goal of these research trajectories would be to leverage this compound as a foundational scaffold for creating novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| This compound | C8H8ClNO3 | 201.61 | Predicted: Solid | Not Available |

| Methyl 2-chloronicotinate | C7H6ClNO2 | 171.58 | Crude Oil | Not Available prepchem.com |

| 2-Chloronicotinic acid | C6H4ClNO2 | 157.55 | White Solid | Not Available google.com |

| Methyl 2-chloro-3-methylisonicotinate | C8H8ClNO2 | 185.61 | Not Specified | 787596-41-2 chemicalbook.com |

Note: Properties for this compound are predicted based on chemical similarity as specific experimental data is not widely available.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-5(8(11)13-2)3-4-10-7(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIXRCXPQZIUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Methyl 2 Chloro 3 Methoxyisonicotinate

Precursor Synthesis and Advanced Functionalization Strategies for the Pyridine (B92270) Core

The construction of the core structure of Methyl 2-chloro-3-methoxyisonicotinate hinges on the effective synthesis and functionalization of a suitable pyridine precursor. The primary challenge lies in the regioselective introduction of three different substituents at the C2, C3, and C4 positions of the pyridine ring.

The synthesis of the target molecule can be approached through two primary strategic paradigms: convergent synthesis and divergent synthesis.

Convergent Synthesis: This strategy involves the assembly of the substituted pyridine ring from smaller, acyclic precursors that already contain some of the required functional groups. For instance, a cyclization reaction, analogous to the Hantzsch pyridine synthesis, could theoretically be employed by combining fragments that would form the C2-C3 bond and the C5-C6 bond of the pyridine ring. A process for preparing 2-chloropyridine (B119429) 3-carboxylic acid esters by the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride has been described, which illustrates a convergent approach to building a substituted pyridine core. google.comgoogle.com Such methods offer the potential for high efficiency by building complexity rapidly, though they may require significant optimization to achieve the desired substitution pattern of the target molecule.

Divergent Synthesis: A divergent approach begins with a common, readily available pyridine precursor, such as isonicotinic acid (pyridine-4-carboxylic acid), which is then sequentially functionalized. belnauka.by This is often a more practical and common strategy for accessing specific polysubstituted pyridines. The synthesis would start from a commercially available starting material like 4-picoline or isonicotinic acid itself and proceed through a series of regioselective reactions to install the chloro and methoxy (B1213986) groups before the final esterification step. google.com A key advantage of this approach is the ability to create a library of related analogues by varying the reagents in the functionalization steps. nih.govnih.gov For example, starting from 2,6-dichloroisonicotinic acid, a selective dechlorination could yield 2-chloroisonicotinic acid, a direct precursor. google.com

The precise installation of the chlorine and methoxy groups at the C2 and C3 positions, respectively, is the most critical aspect of the synthesis.

Regioselective Chlorination: The pyridine ring is electron-deficient, making direct electrophilic halogenation difficult; such reactions often require harsh conditions and can lead to mixtures of regioisomers. nih.govnih.gov A superior and widely adopted strategy for achieving 2-halogenation is to use the corresponding pyridine N-oxide. The N-oxide activates the C2 and C6 positions towards nucleophilic attack and the C2/C6 positions towards certain types of electrophilic substitution. Chlorination of a pyridine-N-oxide precursor, such as isonicotinic acid N-oxide, with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) reliably installs the chlorine atom at the 2-position. google.com Subsequent deoxygenation of the N-oxide yields the 2-chloropyridine derivative.

Regioselective Methoxylation: With the 2-chloro substituent in place, the introduction of the 3-methoxy group can be challenging. Direct electrophilic methoxylation is generally not feasible. A plausible route involves a nucleophilic aromatic substitution (SₙAr) on a pre-functionalized ring. For instance, if a suitable leaving group were present at the 3-position (e.g., a nitro or another halide group), it could be displaced by a methoxide (B1231860) source, such as sodium methoxide. Another advanced strategy involves the temporary transformation of the pyridine ring into a more reactive intermediate. The Zincke reaction, for example, opens the pyridine ring to form an acyclic azatriene ("Zincke imine"), which can undergo selective halogenation at positions corresponding to C3 and C5 of the original ring before ring-closing. nih.govchemrxiv.orgchemrxiv.org While typically used for 3-halogenation, this principle of temporarily altering the ring's electronic nature highlights the advanced tactics required for complex pyridine functionalization.

A common synthetic sequence would likely involve starting with a precursor that allows for the sequential and regioselective introduction of the required groups. A possible pathway could start with 2-chloronicotinic acid, which can be synthesized via several routes, followed by introduction of the methoxy group and then conversion of the C4 position to the methyl ester.

| Transformation | Reagent System | Position | Key Features |

|---|---|---|---|

| Chlorination | POCl₃ or SO₂Cl₂ on Pyridine N-Oxide | C-2 | High regioselectivity for the 2-position; a standard and reliable method. google.com |

| Chlorination | Cl₂ with Lewis/Brønsted Acids | C-3 | Harsh conditions, often requires high temperatures and gives regioisomeric mixtures. nih.govnih.gov |

| Methoxylation | NaOMe / MeOH | - | Standard for SₙAr reactions on activated (halo)pyridines. |

| Halogenation via Zincke Imine | Tf₂O, Amine, then NBS/NIS | C-3 | Advanced method for 3-halogenation under mild conditions by temporarily opening the ring. chemrxiv.orgchemrxiv.org |

The final step in the synthesis is the conversion of the carboxylic acid group at the C4 position to its corresponding methyl ester. This is a standard transformation with several reliable methods available. organic-chemistry.org

Fischer-Speier Esterification: This classic method involves refluxing the isonicotinic acid precursor in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol.

Acyl Chloride Formation: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base, to form the methyl ester with high yield. belnauka.by

Alternative Reagents: Other methods include the use of diazomethane, which provides clean and quantitative conversion but is hazardous and generally avoided on a large scale. Milder, modern coupling reagents can also be employed, though they are often more expensive. The choice of method often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. rsc.org

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier | Methanol, cat. H₂SO₄ | Inexpensive, simple procedure. | Requires reflux; equilibrium reaction. |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol | High yield, irreversible. belnauka.by | Two steps; reagents are corrosive. |

| Diazomethane | CH₂N₂ | Very clean, high yield, mild conditions. | Reagent is explosive and toxic. |

Novel Synthetic Transformations and Reaction Engineering

Beyond classical functionalization, modern synthetic chemistry offers advanced strategies for constructing complex molecules like this compound with greater efficiency and control.

The target molecule, this compound, is itself achiral as it possesses a plane of symmetry. However, the principles of asymmetric synthesis would be critical for the preparation of chiral analogues, which might be of interest for biological screening. Chirality could be introduced by modifying one of the substituents. For example, if an alkyl group containing a stereocenter were attached to the pyridine ring or the ester, its stereochemistry would need to be controlled. Asymmetric synthesis of substituted pyridines can be achieved by using chiral auxiliaries or through enantioselective catalysis. acs.org For instance, an asymmetric route to pyridines bearing a functionalized alkyl substituent has been demonstrated through the ring-opening of a chiral aziridine. acs.org Another approach involves the selective protection of a symmetric precursor to create an asymmetric intermediate, which can then be further functionalized to build a library of chiral products. nih.govrsc.org

Flow Chemistry and Continuous Processing Applications

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of pyridine derivatives, including improved safety, higher yields, and reduced production costs. vcu.edu While specific flow synthesis protocols for this compound are not extensively documented, the principles of continuous processing are highly relevant for its potential large-scale production.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving hazardous intermediates or highly exothermic processes. uc.pt For instance, the synthesis of pyridine derivatives can be performed in a continuous manner, such as in a tube-type reactor, which can enhance safety and efficiency. google.com Researchers at Virginia Commonwealth University have demonstrated a significant improvement in the synthesis of halo-substituted nicotinonitriles by moving from a five-step batch process to a single continuous step in flow reactors, resulting in a yield increase from 58% to 92% and a projected 75% reduction in production costs. vcu.edu Such methodologies could be adapted for the synthesis of this compound, potentially streamlining its production and improving its process greenness.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Process Control | Less precise, potential for hotspots | Precise control over temperature and residence time |

| Safety | Higher risk with large volumes of hazardous materials | Reduced risk due to smaller reactor volumes and better heat transfer |

| Yield | Often lower due to side reactions and degradation | Generally higher yields and improved product quality vcu.edu |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the system for longer durations |

| Environmental Impact | Larger solvent volumes and waste generation | Reduced solvent usage and waste |

Catalytic Strategies in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. nih.govyoutube.com The functionalization of the pyridine ring in this compound can be approached through various catalytic strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of functionalized pyridines. youtube.comchemie-brunschwig.ch The pyridine scaffold can be challenging to functionalize directly due to the electronic nature of the ring. nih.gov However, transition metals like palladium, copper, and rhodium can effectively catalyze these transformations. chemie-brunschwig.chnih.gov

For a molecule like this compound, the chlorine atom at the 2-position serves as a handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, could be employed to introduce various substituents at this position if desired for analog synthesis. chemie-brunschwig.ch Similarly, copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the synthesis of biaryl compounds and could be relevant for certain transformations. chemie-brunschwig.ch Recent advancements have also seen the use of nickel-catalyzed electrochemical cross-coupling for the arylation of 2-chloropyrimidines, a reaction type that could potentially be adapted for 2-chloropyridines. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.govyoutube.com This approach avoids the use of often toxic and expensive heavy metals. nih.gov While specific applications of organocatalysis for the synthesis of this compound are not prominent in the literature, the principles are applicable.

For instance, organocatalysts can be used to construct the pyridine ring itself or to introduce functional groups with high stereoselectivity. nih.govyoutube.com Proline-catalyzed reactions, a hallmark of organocatalysis, are effective in aldol (B89426) reactions which can be precursors to pyridine ring formation. youtube.comyoutube.com The synthesis of isonicotinate (B8489971) derivatives could potentially benefit from organocatalytic methods that facilitate the key bond-forming steps under mild and environmentally benign conditions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, particularly for the synthesis of chiral molecules. nih.govnih.gov Many pharmaceuticals are chiral, and often only one enantiomer is biologically active. core.ac.uk While this compound itself is not chiral, biocatalysis could be instrumental in the synthesis of chiral derivatives or precursors.

For example, biocatalytic transaminase-based dynamic kinetic resolutions have been used to access enantiopure piperidines, which are structurally related to pyridines. nih.gov Enzymes can also be used for highly selective reductions or oxidations on the pyridine ring or its substituents. The development of enantioselective routes to chiral pyridines is an active area of research, with methods like copper-catalyzed asymmetric alkylation of alkenyl pyridines showing high enantioselectivity. nih.govresearchgate.net Such strategies could be envisioned for creating chiral analogs of this compound.

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

A major focus of green chemistry is the reduction of solvent use, as solvents constitute a large portion of the waste generated in chemical processes. google.com This can be achieved by using more environmentally friendly solvents or by developing solvent-free reaction conditions. rsc.orgrsc.orgresearchgate.net

For pyridine synthesis, traditional solvents like benzene (B151609) are often used, which are hazardous. google.com Greener alternatives, such as alkyl acetates, have been proposed for the extraction and recovery of pyridine derivatives. google.com

Solvent-free synthesis is an even more sustainable approach. science.gov Mechanochemical methods, where reactants are ground together, have been used for the solvent-free synthesis of metal-organic frameworks from isonicotinic acid. rsc.orgresearchgate.net One-pot, multicomponent reactions under solvent-free conditions or with microwave assistance also represent a green and efficient way to synthesize pyridine derivatives, often with high yields and short reaction times. nih.govacs.orgrsc.org A one-step oxidation method for synthesizing 2-chloronicotinic acid, a related precursor, has been developed that is described as having low pollution and aligning with green chemistry principles. google.com

Maximization of Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. primescholars.com The ideal reaction would have 100% atom economy, a characteristic often found in addition and rearrangement reactions. primescholars.comscranton.edu In contrast, substitution and elimination reactions, which are common in the synthesis of heterocyclic compounds, typically have lower atom economies due to the formation of stoichiometric by-products. primescholars.com

Detailed Research Findings:

Process optimization is a critical step in scaling up the synthesis from laboratory to industrial production. sciencepublishinggroup.com Key strategies include:

Catalyst Selection: Employing highly active and selective catalysts can significantly increase reaction rates and reduce the required temperature and pressure, leading to energy savings. For pyridine synthesis, various metal-free and metal-catalyzed approaches have been developed. organic-chemistry.org The use of recyclable heterogeneous catalysts can also simplify product purification and reduce waste. buecher.de

Solvent Choice: The bulk of waste in many chemical processes comes from solvents. buecher.de Transitioning to environmentally benign solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions, can drastically improve the environmental profile of a synthesis. rsc.orgnih.gov

Parameter Optimization: Mathematical modeling and systems engineering can be applied to optimize reaction parameters such as temperature, pressure, reactant concentration, and residence time. sciencepublishinggroup.com This systematic approach helps in identifying the optimal conditions for maximizing yield and minimizing side reactions.

To illustrate the concept of atom economy, consider a hypothetical substitution reaction for the final step in the synthesis of this compound.

Interactive Data Table: Hypothetical Atom Economy Calculation

The following table outlines a hypothetical reaction and calculates its theoretical atom economy. The values are for illustrative purposes to demonstrate the principle.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role | Atoms in Product? |

| Methyl 2-hydroxy-3-methoxyisonicotinate | C8H9NO4 | 199.16 | Reactant | Yes (partial) |

| Thionyl Chloride (SOCl2) | SOCl2 | 118.97 | Reagent | No |

| This compound | C8H8ClNO3 | 201.61 | Product | Yes |

| Sulfur Dioxide (SO2) | SO2 | 64.07 | By-product | No |

| Hydrogen Chloride (HCl) | HCl | 36.46 | By-product | No |

Calculation:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Result: % Atom Economy = (201.61 / (199.16 + 118.97)) x 100 = 63.3%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into by-products, highlighting the importance of designing more atom-economical routes.

Exploration of Environmentally Benign Oxidants and Reductants (e.g., Ozone as an oxidant)

The synthesis of functionalized pyridines often requires oxidation or reduction steps. Traditional reagents for these transformations, such as heavy metal oxides or complex hydrides, frequently pose environmental hazards and generate toxic waste. A key goal in green process chemistry is to replace these with environmentally benign alternatives.

Ozone as an Oxidant:

Ozone (O3) is a powerful oxidant that has been explored for various applications, including the modification of pyridine and other N-heterocyclic compounds. nih.govucl.ac.uk Its primary advantage is that its main by-product is molecular oxygen. Research into the ozonation of pyridine in aqueous solutions reveals that the reaction mechanism can be complex. epa.gov

N-Oxide Formation: The electrophilic attack of ozone on the nitrogen atom of pyridine can lead to the formation of pyridine N-oxide. epa.gov Pyridine N-oxides are valuable synthetic intermediates that can facilitate further functionalization of the pyridine ring. rsc.org

Reaction Kinetics: The rate of ozonation can be influenced by factors such as pH, with the pyridinium (B92312) ion showing little reactivity towards ozone. epa.gov

Radical Pathways: The reaction of ozone with pyridine can also proceed through radical pathways, and the presence or absence of radical scavengers can alter the transformation efficiency and product distribution. nih.gov Molecular dynamics simulations suggest that ozone can enhance oxidation processes by promoting the generation of active species like OH and HO2 radicals. ucl.ac.ukresearchgate.net

Other Benign Oxidants:

Besides ozone, other green oxidants are actively being researched and implemented.

Hydrogen Peroxide (H2O2): As an oxidant, H2O2 is highly desirable because its only by-product is water. rsc.org It is often used in combination with acetic acid for the preparation of pyridine N-oxides from their corresponding pyridines. rsc.org The development of catalysts for H2O2 activation is a significant area of research to enhance its reactivity and selectivity. rsc.org

Molecular Oxygen: Utilizing air or pure oxygen as the terminal oxidant is an ideal green chemistry approach, though it often requires sophisticated catalytic systems to achieve the desired reactivity and control.

Interactive Data Table: Comparison of Oxidizing Agents for Pyridine Oxidation

Select an oxidant from the dropdown menu to see its characteristics.

| Oxidant | Typical By-products | Environmental/Safety Considerations |

| Ozone (O3) | O2 | Powerful oxidant, requires specialized generation equipment; by-products are benign. nih.govucl.ac.uk |

| Hydrogen Peroxide (H2O2) | H2O | Considered a clean and environmentally friendly oxidant. rsc.org |

| m-CPBA | m-chlorobenzoic acid | Generates stoichiometric organic waste that requires separation and disposal. |

| KMnO4 / CrO3 | MnO2 / Cr(III) salts | Generates toxic heavy metal waste, posing significant environmental and health risks. |

Waste Minimization and By-product Valorization

An overarching goal of green chemistry is the minimization of waste at its source. This is directly linked to maximizing atom economy and reaction efficiency. researchgate.net The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of total waste generated to the mass of the desired product. researchgate.net

Waste Minimization Strategies:

Catalysis: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of waste reduction. Catalysts are used in small amounts and can often be recycled, drastically lowering the E-factor. buecher.de

Solvent Management: Since solvents can account for the majority of the mass in a reaction, implementing solvent recycling programs or switching to greener solvents like water is crucial. buecher.denih.gov

Process Integration: Designing multi-step syntheses in a telescoping or one-pot fashion, where intermediates are not isolated, can significantly reduce waste from workup and purification steps. researchgate.net

By-product Valorization:

Instead of treating by-products as waste for disposal, valorization seeks to convert them into valuable, marketable substances. This approach turns a liability into an asset, contributing to a circular economy. The feasibility of valorization depends heavily on the nature of the by-product and the scale of production.

While specific valorization pathways for by-products from this compound synthesis are not detailed in the literature, general principles can be applied. For example, in many syntheses involving chlorination and other reactions, inorganic salts are common by-products.

Hypothetical Example: If a synthesis step produces sodium chloride (NaCl) as a by-product from a neutralization or quenching step, it could potentially be purified and reused within the plant or sold for other industrial applications, assuming it meets the required purity standards.

Valorization via Fermentation: In other industries, by-products are used as feedstocks for biotechnological processes. For instance, nutrient-dense by-products from the food industry can be valorized through fermentation to produce valuable peptides or enzymes. rsc.orgfrontiersin.org This principle could be adapted if an organic by-product from a synthesis is a suitable substrate for microbial transformation.

The successful implementation of these strategies requires a holistic view of the entire synthetic process, from the selection of raw materials to the final purification of the product, ensuring that sustainability is a key design criterion at every stage.

Reactivity Profiles and Mechanistic Elucidation of Methyl 2 Chloro 3 Methoxyisonicotinate

Nucleophilic Substitution Reactions of the Chloropyridine Moiety

The presence of the electronegative nitrogen atom in the pyridine (B92270) ring reduces electron density, making it susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. In Methyl 2-chloro-3-methoxyisonicotinate, the chlorine atom at the C2 position serves as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnii.ac.jprsc.org

This compound is expected to react with a variety of nucleophiles, with amines and thiols being prominent examples. The reaction involves the attack of the nucleophile on the C2 carbon, leading to the displacement of the chloride ion.

Studies on analogous compounds, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, demonstrate that they readily undergo substitution reactions with arenethiolates and anilines. rsc.orgresearchgate.net For instance, the reaction of 2-chloro-3-nitropyridine with various arenethiolates results in the corresponding 2-arylthio-3-nitropyridines. rsc.org Similarly, reactions with amines proceed to yield the corresponding 2-amino-substituted pyridines. The general reactivity of heteroaryl chlorides with amines often follows an SNAr pathway, with the reaction rate being highly dependent on the electronic activation of the pyridine ring. nih.gov For this compound, the reaction with an amine (R-NH₂) or a thiol (R-SH) would proceed through the formation of a tetrahedral Meisenheimer intermediate before the expulsion of the chloride leaving group.

The substituents on the pyridine ring, namely the 3-methoxy group and the 4-methoxycarbonyl group, exert significant influence on the rate and selectivity of nucleophilic substitution.

4-Methoxycarbonyl Group (-COOCH₃): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its presence at the C4 position (para to the C2 chlorine) is crucial for activating the ring towards nucleophilic attack. It effectively stabilizes the negative charge developed in the Meisenheimer intermediate through resonance delocalization, thereby lowering the activation energy of the reaction.

3-Methoxy Group (-OCH₃): The influence of the 3-methoxy group is more complex. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, which tends to activate the ring for nucleophilic attack. Conversely, it has an electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic system, which would deactivate the ring. The net effect is a balance of these opposing influences. In related systems, the electronic nature of substituents has been shown to dramatically alter reactivity, with electron-withdrawing groups generally accelerating the SNAr reaction. rsc.orgchemrxiv.org

Studies on the regioselectivity of 3-substituted 2,6-dichloropyridines show that the nature of the 3-substituent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net Bulky substituents at the 3-position tend to sterically hinder attack at the adjacent C2 position, favoring substitution at C6. researchgate.net For this compound, having only one leaving group at C2, the primary influence of the 3-methoxy group will be electronic, modulating the intrinsic reactivity of the C2 position established by the activating ester group at C4.

Kinetic studies of SNAr reactions on chloropyridine systems typically reveal second-order kinetics, being first-order in both the substrate and the nucleophile. rsc.org The rate of reaction is highly sensitive to the electronic properties of both the substituents on the ring and the incoming nucleophile.

For example, kinetic studies on the reaction of 2-chloro-3-nitropyridine with substituted arenethiolates show good correlations when the logarithm of the second-order rate constants (log k₂) is plotted against Hammett σ constants for the substituents on the nucleophile. rsc.org This indicates that the reaction rate is systematically affected by the electron-donating or electron-withdrawing nature of the nucleophile's substituents.

Modern approaches have developed quantitative models to predict SNAr reactivity using computationally derived molecular descriptors. rsc.orgchemrxiv.org These models establish linear relationships between the free energy of activation (ΔG‡) and descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.org For this compound, the combined electron-withdrawing effects of the ring nitrogen and the 4-methoxycarbonyl group would lead to a low LUMO energy and a positive ESP at the C2 carbon, predisposing it to rapid nucleophilic attack.

Table 1: Illustrative Kinetic Parameters for Nucleophilic Aromatic Substitution on Substituted Pyridinium (B92312) Ions with Piperidine (B6355638) in Methanol (B129727)

This table presents data for related 2-substituted N-methylpyridinium ions to illustrate the impact of substituents on reactivity. While not the exact substrate, it demonstrates the principles of kinetic analysis in these systems.

| Substrate (2-Substituted N-methylpyridinium ion) | k₃ (10⁻³ M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 2-Fluoro | 2.5 | 16.5 | -15.1 |

| 2-Chloro | 2.5 | 18.0 | -9.9 |

| 2-Bromo | 2.3 | 17.6 | -11.6 |

| 2-Iodo | 2.2 | 19.3 | -6.3 |

| 2-Cyano | 130 | 14.1 | -13.0 |

Data sourced from a study on pyridinium ions, which are activated models for neutral pyridines. nih.gov The rate constants (k₃) are for a third-order reaction, first-order in substrate and second-order in piperidine nucleophile.

Ester Hydrolysis and Transesterification Kinetics

The methoxycarbonyl group at the C4 position can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification, catalyzed by either acid or base.

Ester hydrolysis yields the parent carboxylic acid (2-chloro-3-methoxyisonicotinic acid) and methanol. The mechanism and rate are highly dependent on the pH of the solution.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov It involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. In the final, rapid step, the acidic proton of the newly formed carboxylic acid is removed by the base (hydroxide or methoxide), forming a carboxylate salt. researchgate.net This final acid-base step drives the reaction to completion. The rate of hydrolysis is influenced by substituents on the ring; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and facilitate the initial nucleophilic attack, thus increasing the reaction rate. chemrxiv.org

Acid-Catalyzed Hydrolysis: This is a reversible process and is the microscopic reverse of Fischer esterification. researchgate.netresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. researchgate.net

Rate constants for the hydrolysis of related pyridine esters have been estimated, providing insight into the expected reactivity.

Table 2: Calculated Alkaline Hydrolysis Rate Constants for Methyl Esters of Pyridine Carboxylic Acids

This table shows calculated rate constants for the alkaline hydrolysis of simple methyl pyridine carboxylates, illustrating the influence of the nitrogen atom's position relative to the ester.

| Compound | Solvent | Temperature (°C) | log k (L/mol·s) (Calculated) |

| Methyl picolinate (B1231196) (Ester at C2) | 65% dioxane | 10 | -0.7 |

| Methyl nicotinate (B505614) (Ester at C3) | 70% dioxane | 30 | -2.2 |

| Methyl isonicotinate (B8489971) (Ester at C4) | 70% dioxane | 30 | -1.1 |

Data from SPARC (SPARC Performs Automated Reasoning in Chemistry) model calculations. epa.gov

Transesterification is a process where the -OCH₃ group of the methyl ester is exchanged for a different alkoxy group (-OR') from another alcohol (R'-OH). This reaction is also typically catalyzed by acid or base and is used to convert one ester into another. masterorganicchemistry.com

The mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide ion (R'O⁻) acts as the nucleophile instead of hydroxide. In acid-catalyzed transesterification, the alcohol (R'-OH) acts as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant (R'-OH) is often used in large excess, effectively serving as the solvent, to shift the equilibrium according to Le Châtelier's principle. masterorganicchemistry.com This allows for the synthesis of ethyl, propyl, or other alkyl esters of 2-chloro-3-methoxyisonicotinic acid from the starting methyl ester.

Redox Chemistry of the Isonicotinate Scaffold

The redox chemistry of the isonicotinate scaffold in this molecule is influenced by the electron-withdrawing nature of the chloro and methyl ester groups and the electron-donating character of the methoxy (B1213986) group. These substituents modulate the electron density of the pyridine ring, affecting its susceptibility to oxidation and reduction.

Selective Oxidation Reactions and Product Characterization

Specific studies on the selective oxidation of this compound are not documented. Generally, the oxidation of pyridine derivatives can be challenging due to the ring's inherent electron deficiency, which makes it resistant to electrophilic attack. However, several outcomes are possible based on the reactivity of related compounds.

N-Oxidation: The nitrogen atom of the pyridine ring could be oxidized to form the corresponding N-oxide. This reaction is typically performed using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The N-oxide derivative would be a key intermediate for further functionalization.

Oxidative Demethylation: The 3-methoxy group could undergo O-demethylation under oxidative conditions, a reaction observed in various methoxylated aromatic compounds when processed by certain enzymes or chemical oxidants. nih.gov This would yield a hydroxyl group, transforming the molecule into a pyridone derivative.

Side-Chain Oxidation: While less common for a robust methoxy group, oxidation could potentially occur at the ester methyl group under harsh conditions, though this is less favorable than reactions on the heterocyclic ring.

Characterization of these potential products would rely on standard spectroscopic techniques.

| Analytical Technique | Expected Observations for Product Characterization |

| Mass Spectrometry (MS) | Detection of molecular ions corresponding to the addition of an oxygen atom (N-oxide) or the loss of a methyl group and addition of a hydrogen (hydroxypyridine). |

| Nuclear Magnetic Resonance (NMR) | Significant shifts in the 1H and 13C NMR spectra of the pyridine ring protons and carbons upon N-oxidation or substitution of the methoxy group. |

| Infrared (IR) Spectroscopy | Appearance of a characteristic N-O stretching band for the N-oxide or a broad O-H stretching band for the hydroxyl derivative. |

Reductive Transformations and Functional Group Interconversions

The reductive chemistry of this compound is predicted to be more facile, targeting the electron-deficient pyridine ring and the reducible chloro and ester functional groups.

Dechlorination: The chlorine atom at the C-2 position can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using hydride reagents. This would yield Methyl 3-methoxyisonicotinate.

Ester Reduction: The methyl ester group can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like Lithium aluminum hydride (LiAlH₄). This reaction would produce (2-chloro-3-methoxypyridin-4-yl)methanol. A milder reagent like sodium borohydride (B1222165) might also be effective, as it is known to reduce esters of chloropyridine carboxylic acids. google.com

Ring Reduction: Complete reduction of the pyridine ring to a piperidine ring is a possible transformation under strong catalytic hydrogenation conditions (e.g., high pressure H₂ with a rhodium or ruthenium catalyst). This is a common strategy in the synthesis of piperidine-containing molecules from pyridine precursors. nih.gov

These transformations represent key functional group interconversions, enabling the synthesis of a variety of derivatives from the parent molecule.

| Reducing Agent | Target Functional Group | Potential Product |

| H₂ / Pd/C | Chloro Group | Methyl 3-methoxyisonicotinate |

| LiAlH₄ | Methyl Ester | (2-chloro-3-methoxypyridin-4-yl)methanol |

| High Pressure H₂ / Rh/C | Pyridine Ring | Methyl 2-chloro-3-methoxypiperidine-4-carboxylate |

Advanced Mechanistic Investigations

While specific mechanistic studies for this compound are absent from the literature, the methodologies for such investigations are well-established in organic chemistry.

Elucidation of Reaction Pathways and Rate-Determining Steps

Investigating reaction mechanisms for this compound would focus on its most probable reactions, such as nucleophilic aromatic substitution (SNAr) at the C-2 position, where the chloride acts as a leaving group. The pyridine nitrogen and the ester at C-4 activate the ring for such attacks.

The rate-determining step in SNAr reactions on chloropyridines is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.govwikipedia.org However, the leaving group's ability to depart can also influence the rate. nih.gov For 2-chloropyridines, the rate-determining step can shift depending on the nucleophile and reaction conditions. sci-hub.se Kinetic studies, involving changing reactant concentrations and monitoring the reaction rate, would be essential to determine the reaction order and identify the rate-determining step. Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to calculate the Gibbs free energy of transition states and intermediates, providing theoretical support for the proposed pathway. researchgate.net

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are crucial for confirming a reaction mechanism.

Meisenheimer Complex: In SNAr reactions, the key intermediate is the Meisenheimer complex. researchgate.net Due to its charged nature, it can potentially be detected using electrospray ionization mass spectrometry (ESI-MS), a technique widely used to identify charged intermediates in solution. nih.govrsc.org Low-temperature NMR spectroscopy could also be used to "freeze out" and observe the intermediate if its lifetime is sufficient at reduced temperatures.

Radical Intermediates: In certain photochemical or radical-initiated reactions, radical cations or anions of the pyridine ring could be formed. These species are typically studied using Electron Paramagnetic Resonance (EPR) spectroscopy.

Pyrolysis Intermediates: Under high-temperature pyrolysis conditions, various fragmentation intermediates could be formed. These can be identified using techniques like molecular-beam mass spectrometry, which has been successfully applied to study the decomposition of pyridine itself. ustc.edu.cnaip.org

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful and definitive tool for validating proposed reaction mechanisms. By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), its path can be traced through the reaction to the final product.

Nitrogen-15 Labeling: To confirm that the pyridine ring remains intact during a substitution reaction, the molecule could be synthesized with a ¹⁵N-labeled pyridine core. Recent advances have provided new methods for nitrogen isotope exchange in pyridines, which could be adapted for this purpose. chemrxiv.orgnih.govchemrxiv.org Analysis of the product by ¹⁵N NMR or mass spectrometry would confirm the retention of the labeled nitrogen.

Carbon-13 Labeling: To probe rearrangements or the specific site of bond cleavage, labeling specific carbon atoms with ¹³C is invaluable. For instance, labeling the carbon atom attached to the chlorine (C-2) or the methoxy group (C-3) would provide unambiguous proof of the reaction site. The resulting products would be analyzed by ¹³C NMR or MS to locate the label.

Kinetic Isotope Effect (KIE): By placing an isotope (like deuterium (B1214612), ²H) at a position where a bond is broken in the rate-determining step, a change in the reaction rate (the KIE) can be measured. For example, if deprotonation of an intermediate were the slow step, replacing the relevant proton with deuterium would slow the reaction down, providing strong evidence for that mechanism.

These advanced techniques, while not yet applied to this compound in published studies, represent the standard arsenal (B13267) for the modern mechanistic chemist to unravel complex reaction pathways.

Derivatization and Complex Functionalization of Methyl 2 Chloro 3 Methoxyisonicotinate

Strategic Functionalization of the Pyridine (B92270) Nucleus

The pyridine core of the molecule offers multiple avenues for modification, enabling the construction of diverse molecular architectures.

The chloro-substituent at the C-2 position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds or introducing alkyl or vinyl groups by coupling an organoboron compound with a halide. libretexts.orgnih.gov For Methyl 2-chloro-3-methoxyisonicotinate, a Suzuki-Miyaura reaction with an arylboronic acid would replace the chlorine atom with an aryl group. The reaction typically involves a palladium(0) catalyst, which is generated in situ, a phosphine (B1218219) ligand, and a base. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Purpose | Citation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Palladium source for the catalytic cycle | libretexts.org |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst and facilitates the reaction | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Activates the organoboron species and neutralizes acid byproduct | nih.gov |

| Solvent | Toluene, Dioxane, THF, Water/Organic mixtures | Solubilizes reactants and facilitates heat transfer | nih.govnih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgchemrxiv.org In this case, the C-Cl bond at the 2-position can react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This introduces a vinyl substituent onto the pyridine ring.

Table 2: Representative Conditions for Heck Reaction

| Component | Example Reagents | Purpose | Citation |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium source for the catalytic cycle | wikipedia.org |

| Ligand | PPh₃, P(o-tolyl)₃, DavePhos | Stabilizes the Pd catalyst | researchgate.net |

| Base | Et₃N, K₂CO₃, n-Bu₄NOAc | Regenerates the active Pd(0) catalyst | wikipedia.orgresearchgate.net |

| Solvent | DMF, NMP, Toluene | High-boiling polar aprotic solvent | organic-chemistry.org |

Sonogashira Coupling: This coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne would yield a 2-alkynylpyridine derivative. The process is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed. nih.govnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Component | Example Reagents | Purpose | Citation |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Palladium source for the catalytic cycle | nih.govlibretexts.org |

| Co-catalyst | CuI | Activates the terminal alkyne | wikipedia.org |

| Ligand | PPh₃, P(p-tol)₃ | Stabilizes the Pd catalyst | nih.gov |

| Base | Et₃N, Piperidine (B6355638), DBU | Base and often a solvent | nih.govorganic-chemistry.org |

| Solvent | THF, DMF | Organic solvent | nih.gov |

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatoms.

N-Functionalization: Reaction with primary or secondary amines can displace the chloride to form 2-aminopyridine (B139424) derivatives. This transformation is typically carried out at elevated temperatures, sometimes with the aid of a base or a catalyst.

O-Functionalization: Alkoxides, such as sodium methoxide (B1231860), can react to replace the chloro group with an alkoxy group. Similarly, reaction with phenols can yield aryloxy derivatives.

S-Functionalization: Thiolates can act as nucleophiles to introduce thioether linkages at the C-2 position, forming 2-(alkylthio)- or 2-(arylthio)pyridine derivatives.

Direct C-H functionalization is an advanced strategy that avoids the pre-functionalization step (like halogenation). For the pyridine nucleus of this compound, the positions for C-H activation would be influenced by the existing substituents. The electron-withdrawing nature of the ester and the pyridine nitrogen directs metalation to the C-5 and C-6 positions. However, the presence of the chloro and methoxy (B1213986) groups provides significant steric and electronic influence. Directed metalation using strong bases like lithium diisopropylamide (LDA) could potentially achieve regioselective deprotonation, allowing for subsequent reaction with an electrophile. nih.gov DFT calculations and careful screening of bases and reaction conditions would be necessary to control the regioselectivity of such transformations. nih.gov

Transformations at the Ester Group

The methyl ester group is a key functional handle that can be readily converted into a variety of other functionalities.

The conversion of esters to amides and hydrazides is a fundamental transformation in organic synthesis. nih.gov

Amidation: The direct reaction of the methyl ester with a primary or secondary amine, often at elevated temperatures or with a catalyst, yields the corresponding amide. mdpi.comsemanticscholar.org This reaction can also be facilitated by reagents like methyltrimethoxysilane. nih.gov The formation of an amide bond is a common strategy in the synthesis of biologically active molecules. nih.gov

Hydrazide Formation: The ester can be converted to the corresponding hydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. epstem.net The resulting hydrazide is a valuable intermediate itself, capable of undergoing further reactions to form heterocycles like 1,3,4-oxadiazines or 1,2,4-triazines. scirp.org Research has shown the utility of carbohydrazide (B1668358) derivatives in medicinal chemistry. nih.gov

The ester group can be selectively reduced to a primary alcohol without affecting the pyridine ring or the chloro-substituent.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for reducing the ester to (2-chloro-3-methoxypyridin-4-yl)methanol. The choice of reagent and reaction conditions is crucial to ensure the chemoselectivity of the reduction.

Subsequent Derivatization: The resulting primary alcohol is a versatile intermediate.

It can be oxidized to the corresponding aldehyde using mild oxidizing agents.

It can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate further nucleophilic substitution reactions.

It can undergo O-alkylation or acylation to form ethers or esters.

Annulation and Cyclization Reactions Utilizing this compound

The strategic positioning of chloro, methoxy, and ester functionalities on the pyridine ring of this compound makes it a versatile precursor for the construction of more complex, multi-ring systems. Through annulation and cyclization reactions, this compound serves as a key building block for the synthesis of various fused heterocyclic and polycyclic aromatic nitrogen heterocycles. These reactions often proceed by leveraging the reactivity of the chloro and ester groups, as well as the electronic influence of the methoxy group, to direct the formation of new rings.

Synthesis of Fused Heterocyclic Ring Systems

The construction of fused heterocyclic ring systems from this compound is a significant area of research, leading to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science. A key fused system accessible from this starting material is the furo[3,4-c]pyridin-1(3H)-one core.

The synthetic approach to this fused system involves the transformation of this compound into an intermediate, 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one. While the direct, one-pot conversion is not extensively documented, the pathway can be inferred from related transformations. The initial step likely involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloro-3-methoxyisonicotinic acid. Subsequent intramolecular cyclization, potentially facilitated by the cleavage of the methoxy group's methyl ether under acidic or thermal conditions to a hydroxyl group, would lead to the formation of the lactone ring fused to the pyridine core.

Once the 4-chloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one intermediate is obtained, it serves as a versatile platform for further derivatization. For instance, the reaction of this intermediate with various amines can lead to the synthesis of a library of 4-halo-3-(substituted-amino)furo[3,4-c]pyridin-1(3H)-ones. A study has detailed the synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones by reacting the corresponding 3-hydroxy precursors with aniline (B41778) at room temperature. researchgate.net This reaction proceeds smoothly to afford the desired fused heterocyclic products in good yields. researchgate.net

Table 1: Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones researchgate.net

| Entry | Halogen (Hlg) | R Groups on Pyridine Ring | Product | Yield (%) | Melting Point (°C) |

| 1 | Cl | 6,7-dimethyl | 6,7-Dimethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one | 79 | 213-214 |

| 2 | Cl | 6-methyl, 7-ethyl | 6-Methyl-7-ethyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one | 82 | 155-156 |

| 3 | Cl | 6-methyl, 7-propyl | 6-Methyl-7-propyl-3-(phenylamino)-4-chlorofuro[3,4-c]pyridin-1(3H)-one | 76 | 175-176 |

| 4 | Br | 6,7-dimethyl | 6,7-Dimethyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one | 88 | 201-202 |

| 5 | Br | 6-methyl, 7-ethyl | 6-Methyl-7-ethyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one | 85 | 158-159 |

| 6 | Br | 6-methyl, 7-propyl | 6-Methyl-7-propyl-3-(phenylamino)-4-bromofuro[3,4-c]pyridin-1(3H)-one | 81 | 164-165 |

The structural integrity of these fused systems has been confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as by X-ray diffraction analysis for some derivatives. researchgate.net The development of these synthetic routes opens avenues for exploring the chemical space around the furo[3,4-c]pyridine (B3350340) core.

Generation of Polycyclic Aromatic Nitrogen Heterocycles

The generation of polycyclic aromatic nitrogen heterocycles from this compound often employs transition-metal-catalyzed cross-coupling and annulation reactions. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of complex molecular architectures from simple, functionalized precursors.

While specific examples detailing the direct use of this compound in palladium-catalyzed annulation reactions to form polycyclic systems are not prevalent in the literature, the principles of such transformations on analogous substituted pyridines are well-established. These reactions typically involve the coupling of the pyridine substrate, bearing a halide (in this case, the chloro group), with an alkyne or an alkene, followed by an intramolecular C-H activation or another cyclization event to build the additional rings.

General strategies for palladium-catalyzed annulations that could be adapted for this compound include:

Annulation with Alkynes: A palladium catalyst, often in the presence of a phosphine ligand and a base, can facilitate the coupling of the pyridine with an alkyne. The initial cross-coupling product can then undergo an intramolecular cyclization to form a new six-membered ring, leading to a quinoline (B57606) or isoquinoline-type polycyclic system, depending on the cyclization mode. The reaction of 2-alkynylanilides with methylboronic acid under palladium catalysis to form 3-methylindoles is an example of such a cyclization following a coupling reaction. nih.gov

Annulation with Alkenes: Palladium-catalyzed Heck-type reactions followed by intramolecular C-H arylation can also be employed. The reaction of the pyridine with an alkene would introduce a side chain that can subsequently cyclize onto an adjacent C-H bond of the pyridine ring or a neighboring aromatic ring if present in the alkene partner.

The development of such palladium-catalyzed annulation strategies starting from this compound would provide a convergent and efficient route to novel polycyclic aromatic nitrogen heterocycles. These compounds are of significant interest due to their potential applications as advanced materials with unique photophysical properties or as scaffolds for the development of new therapeutic agents. Further research in this area is needed to explore the full potential of this versatile building block in the synthesis of complex, multi-ring systems.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive understanding of the connectivity and spatial arrangement of atoms within Methyl 2-chloro-3-methoxyisonicotinate can be achieved.

Comprehensive ¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms (protons). The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is anticipated to display three distinct signals corresponding to the different proton environments in the molecule: the two aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the chloro, methoxy (B1213986), and methyl ester groups influences their precise chemical shifts. The proton at the 6-position (H-6) is expected to be downfield (higher ppm) compared to the proton at the 5-position (H-5) due to the deshielding effect of the adjacent nitrogen atom. The coupling between these two adjacent protons would result in a doublet for each, with a typical coupling constant (J) in the range of 5-6 Hz.

Methoxy Protons (-OCH₃): The three protons of the methoxy group attached to the pyridine ring are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal would likely be found in the range of δ 3.8-4.2 ppm.

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group are also expected to appear as a sharp singlet. Their chemical shift would be slightly downfield from a typical methoxy group due to the influence of the adjacent carbonyl group, likely in the range of δ 3.9-4.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 7.8 | Doublet | ~ 5.5 |

| H-6 | ~ 8.2 | Doublet | ~ 5.5 |

| 3-OCH₃ | ~ 4.0 | Singlet | N/A |

| 4-COOCH₃ | ~ 4.1 | Singlet | N/A |

Detailed ¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon (C=O): The carbon of the methyl ester carbonyl group is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm.

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The five carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents. The carbon bearing the chlorine atom (C-2) and the carbon bearing the methoxy group (C-3) will be significantly affected. C-2 is expected to be in the range of δ 145-155 ppm, while C-3, attached to the electronegative oxygen, will also be downfield, likely around δ 150-160 ppm. The carbon attached to the ester group (C-4) would appear around δ 135-145 ppm. The remaining ring carbons, C-5 and C-6, are expected in the aromatic region, with C-6 being more downfield than C-5 due to its proximity to the nitrogen atom.

Methyl Carbons (-OCH₃ and -COOCH₃): The carbons of the two methyl groups will appear in the upfield region of the spectrum. The methoxy carbon (3-OCH₃) is expected around δ 55-65 ppm, and the methyl ester carbon (4-COOCH₃) would be in a similar range, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150 |

| C-3 | ~ 155 |

| C-4 | ~ 140 |

| C-5 | ~ 115 |

| C-6 | ~ 148 |

| C=O | ~ 165 |

| 3-OCH₃ | ~ 60 |

| 4-COOCH₃ | ~ 53 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the two aromatic protons (H-5 and H-6), confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons. For instance, the signal for H-5 would show a correlation to the signal for C-5, and H-6 to C-6. Similarly, the methyl proton signals would correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations include:

The protons of the 3-methoxy group showing a correlation to C-3.

The protons of the 4-methyl ester group showing correlations to the carbonyl carbon (C=O) and C-4.

The aromatic proton H-5 showing correlations to C-3, C-4, and C-6.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. In this case, a NOESY spectrum could show a cross-peak between the protons of the 3-methoxy group and the aromatic proton at the 2-position (if it were present) or potentially the proton at the 4-position, confirming their close spatial relationship.

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Exact Mass Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₈ClNO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with a second peak at M+2 with roughly one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₈³⁵ClNO₃]⁺ | 201.0193 |

| [C₈H₈³⁷ClNO₃]⁺ | 203.0163 |

Fragmentation Pathway Analysis for Structural Confirmation

In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Methyl Ester Group: A common fragmentation pathway for esters is the loss of the alkoxy group from the ester functionality. In this case, the loss of a methoxy radical (•OCH₃) would result in a fragment ion with a mass corresponding to [M - 31]⁺. Alternatively, the loss of the entire methoxycarbonyl group (•COOCH₃) would lead to a fragment at [M - 59]⁺.

Cleavage of the Methoxy Group: The methoxy group on the pyridine ring could also be lost as a methyl radical (•CH₃), leading to a fragment at [M - 15]⁺.

Loss of Chlorine: Cleavage of the carbon-chlorine bond could result in the loss of a chlorine radical (•Cl), giving a fragment at [M - 35]⁺.

Pyridine Ring Fragmentation: The substituted pyridine ring itself can undergo fragmentation, although these pathways are often more complex.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurements, provides a high degree of confidence in the structural assignment of this compound.

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Coupled chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the analysis of complex reaction mixtures and the definitive assessment of a compound's purity. While specific experimental data for this compound is not extensively available in published literature, the principles of these techniques allow for a detailed projection of their application to this molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of moderately polar compounds like this compound. In a typical workflow, a reversed-phase C18 column would be employed, with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

For purity assessment, a high-resolution mass spectrometer would be utilized to accurately determine the mass of the parent ion. The expected protonated molecule [M+H]⁺ for this compound (C₈H₈ClNO₃, molecular weight 201.61 g/mol ) would have a mass-to-charge ratio (m/z) corresponding to its exact mass. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in an M+2 peak with roughly one-third the intensity of the molecular ion peak, serving as a clear indicator of a chlorine-containing compound. chemguide.co.uk Purity would be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the areas of any detected impurity peaks.

Reaction monitoring via LC-MS allows for the real-time tracking of the conversion of reactants to products. For instance, in a hypothetical synthesis of this compound, small aliquots of the reaction mixture could be periodically injected into the LC-MS system. The disappearance of starting material peaks and the concurrent appearance and growth of the product peak would provide a quantitative measure of reaction progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given its ester and methoxy functionalities, this compound is expected to be amenable to GC-MS analysis. In this method, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct fragmentation pattern. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the acylium ion (M-OR)⁺. The presence of the pyridine ring, chloro, and methoxy substituents would lead to a unique fragmentation fingerprint, allowing for structural confirmation. The molecular ion peak would also exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. chemguide.co.uk GC-MS is highly effective for identifying and quantifying volatile impurities, which may not be easily detectable by other methods.

Vibrational Spectroscopy (IR and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups

The most prominent feature would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. The conjugation with the pyridine ring might slightly lower this frequency.

The C-O stretching vibrations of the ester and methoxy groups would also be present. Two distinct C-O stretching bands are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, typically found in the 1300-1000 cm⁻¹ region.

The aromatic pyridine ring would give rise to several characteristic bands. C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹.

The presence of the chloro substituent would be indicated by a C-Cl stretching vibration, which typically falls in the 800-600 cm⁻¹ region. The exact position would be influenced by its position on the aromatic ring.

The methoxy group would show characteristic C-H stretching vibrations of the methyl group around 2950 and 2850 cm⁻¹.

A summary of the predicted FT-IR absorption bands is presented in the table below.

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Methyl C-H Stretch (Methoxy) | ~2950, ~2850 |

| Carbonyl (C=O) Stretch (Ester) | 1730-1750 |

| Aromatic Ring (C=C, C=N) Stretches | 1600-1400 |

| C-O Stretches (Ester, Methoxy) | 1300-1000 |

| C-Cl Stretch | 800-600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, non-polar or symmetric vibrations are often more prominent in Raman spectra.

For this compound, the pyridine ring breathing modes are expected to be particularly strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net The symmetric stretching vibrations of the aromatic ring would also be readily observable.

The C-Cl stretching vibration , while present in the IR, can also be observed in the Raman spectrum and can be useful for confirming the presence of the halogen. Vibrations involving the ester and methoxy groups would also be present, although they may be weaker compared to the ring vibrations.

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural assignment.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence/phosphorescence, provides insights into the electronic structure and conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. The pyridine ring, being an aromatic system, is the primary chromophore.